

ZINC000104379474 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ZINC000104379474**

Cat. No.: **B15568206**

[Get Quote](#)

In-Depth Technical Guide: ZINC000104379474

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

ZINC000104379474 is chemically identified as sodium zinc nitrilotriacetate. This compound is a salt complex consisting of a sodium cation, a zinc dication, and a nitrilotriacetate anion. The nitrilotriacetate acts as a chelating agent, binding to the zinc ion.

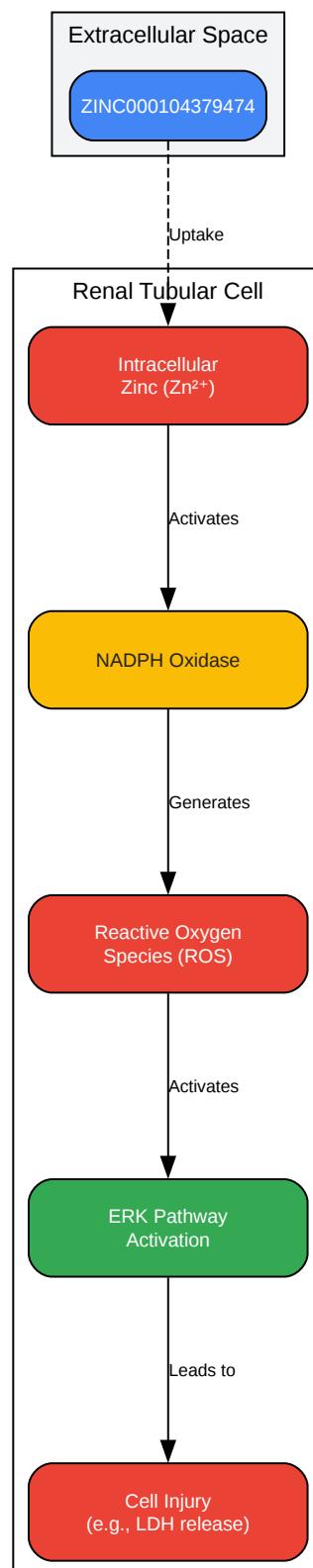
Table 1: Chemical Identifiers for **ZINC000104379474**

Identifier	Value
ZINC ID	ZINC000104379474
IUPAC Name	sodium;zinc;2-[bis(carboxylatomethyl)amino]acetate[1]
Canonical SMILES	C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Zn+2][1]
Molecular Formula	C ₆ H ₆ NNaO ₆ Zn[1]
InChI	InChI=1S/C6H9NO6.Na.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+1;+2/p-3[1]
InChIKey	IKLQCUGHSQTCDS-UHFFFAOYSA-K[1]

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for **ZINC000104379474** is not readily available. However, properties for its core component, Nitrilotriacetic Acid (NTA), are well-documented and provided below for reference. The molecular weight for the complete complex has been calculated.

Table 2: Physicochemical Properties


Property	Value	Notes
Molecular Weight	276.48 g/mol	Calculated for C ₆ H ₆ NNaO ₆ Zn
logP (for NTA)	-3.8[2][3]	Indicates high hydrophilicity.
pKa (for NTA)	pK1 = 3.03, pK2 = 3.07, pK3 = 10.70 (at 20 °C)[2][3]	Multiple dissociation constants due to the carboxylic acid groups.
Water Solubility (for Trisodium NTA)	457 g/L at 20°C[4]	The sodium salt is highly soluble in water.
Appearance (for NTA)	White crystalline powder[5]	

Biological Activity and Signaling Pathways

The biological activity of **ZINC000104379474** is intrinsically linked to the chelating properties of Nitrilotriacetic Acid (NTA) and the physiological and toxicological roles of zinc. The administration of zinc-NTA complexes has been shown to induce renal cell injury.^[1] This is primarily attributed to the accumulation of zinc in the renal tubules, leading to nephrotoxicity.^[1] ^[6]

Zinc-Induced Nephrotoxicity Signaling Pathway

Excess intracellular zinc, as can be delivered by **ZINC000104379474**, triggers a cascade of events leading to renal cell injury. A key pathway involves the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase. This oxidative stress, in turn, leads to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, culminating in cell damage.^[1]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Involvement of activation of NADPH oxidase and extracellular signal-regulated kinase (ERK) in renal cell injury induced by zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrilotriacetic acid | 139-13-9 [chemicalbook.com]
- 4. Trisodium nitrilotriacetate | 5064-31-3 [chemicalbook.com]
- 5. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ZINC000104379474 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15568206#zinc000104379474-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15568206#zinc000104379474-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com